molecular formula C6H4BrN3 B573004 6-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1312440-90-6

6-bromo-1H-imidazo[4,5-c]pyridine

Cat. No.: B573004
CAS No.: 1312440-90-6
M. Wt: 198.023
InChI Key: PIOVHWCIWRDULB-UHFFFAOYSA-N
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Description

6-Bromo-1H-imidazo[4,5-c]pyridine is a brominated fused heterocycle that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. The imidazopyridine core is a privileged scaffold in the design of biologically active compounds, and the bromine atom at the 6-position provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of diverse chemical space. Scientific literature on analogous imidazopyridine derivatives highlights their significant potential in various research domains. These structures are frequently investigated as inhibitors for specific therapeutic targets, including kinases , and are explored for their antimicrobial and antioxidant properties . The structural motif is also of interest in the synthesis of more complex molecular architectures for material science applications. As a high-purity building block, this compound facilitates the development of novel chemical entities for hit-to-lead optimization and the study of structure-activity relationships (SAR) in preclinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOVHWCIWRDULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732545
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312440-90-6
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-imidazo[4,5-c]pyridine
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Synthetic Methodologies for 6 Bromo 1h Imidazo 4,5 C Pyridine and Its Derivatives

Strategies for Imidazo[4,5-c]pyridine Core Construction

The synthesis of the imidazo[4,5-c]pyridine ring system is most commonly achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. Several classical and modern synthetic methods have been developed to facilitate this transformation.

Condensation-Dehydration Reactions of Pyridine-3,4-diamine

A foundational and widely utilized method for constructing the imidazo[4,5-c]pyridine core involves the condensation-dehydration reaction of pyridine-3,4-diamine with various carbonyl-containing compounds. nih.gov This type of reaction, often referred to as a dehydration synthesis, involves the combination of two molecules to form a larger one with the concurrent loss of a small molecule, such as water. wikipedia.orgebsco.comyoutube.com

The reaction can be carried out with carboxylic acids or their derivatives, such as nitriles, amidates, and orthoesters. nih.gov These reactions often necessitate strongly acidic conditions or harsh dehydrating agents and may require elevated temperatures. nih.gov For instance, the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine can be achieved by refluxing 5-methyl-3,4-diaminopyridine in 100% formic acid for six hours. mdpi.com The reaction can also proceed in a stepwise manner, going through an intermediate amide. nih.gov

Condensation with Aldehydes under Oxidative Conditions

Another prevalent strategy for the synthesis of the imidazo[4,5-c]pyridine core is the condensation of pyridine-3,4-diamines with aldehydes. nih.gov This reaction proceeds through an intermediate imidazolidine-pyridine, which then requires an oxidative step to aromatize to the final imidazopyridine product. nih.gov

Recent advancements have focused on developing more environmentally friendly and efficient modifications to this method. For example, a facile, one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives has been achieved through the reaction of 2,3-diaminopyridine (B105623) with substituted aryl aldehydes in water under thermal conditions, without the need for an external oxidative reagent. mdpi.com This reaction proceeds via an air-oxidative cyclocondensation and produces excellent yields. mdpi.com Similarly, the synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been accomplished by reacting the corresponding diaminopyridine with a sodium metabisulfite (B1197395) adduct of various benzaldehydes. nih.gov

Multi-component Reaction Approaches to Imidazopyridines

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and operational simplicity. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a single pot to generate complex products, often in a highly convergent manner. nih.govresearchgate.net

One of the most notable MCRs for the synthesis of imidazopyridine scaffolds is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.govresearchgate.net This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by Lewis or Brønsted acids, to produce a wide array of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net The GBB reaction and its subsequent modifications offer a direct and efficient route to these fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org Other MCR strategies have also been developed, including those that generate the aldehyde component in situ from other functional groups, such as the oxidation of benzyl (B1604629) halides or tosylates. researchgate.net

Table 1: Overview of Synthetic Strategies for Imidazopyridine Core Construction
StrategyKey ReactantsTypical ConditionsNotes
Condensation-Dehydration Pyridine-3,4-diamine, Carboxylic Acids (or derivatives)Strongly acidic or harsh dehydrating conditions, high temperaturesA classical and robust method. nih.gov
Condensation with Aldehydes Pyridine-3,4-diamine, AldehydesOxidative conditions (e.g., air, other oxidants)Proceeds through an imidazolidine-pyridine intermediate. nih.gov
Multi-component Reactions (e.g., GBB) Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acid catalysisHighly efficient and allows for rapid library synthesis. nih.govresearchgate.net

Targeted Synthesis of 6-bromo-1H-imidazo[4,5-c]pyridine

The synthesis of the specific isomer, this compound, requires careful selection of starting materials and reaction conditions to ensure the correct placement of the bromine substituent.

Precursor-based Synthetic Routes (e.g., from brominated diaminopyridines)

The most direct approach to this compound involves the use of a brominated diaminopyridine precursor. Specifically, 5-bromo-3,4-diaminopyridine (B1293944) serves as the key starting material. The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been achieved through the condensation of 5-bromo-2,3-diaminopyridines with benzaldehyde (B42025) in the presence of an oxidant like p-benzoquinone. nih.gov

Similarly, the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine has been reported from the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde. mdpi.com In another example, 5-bromopyridine-2,3-diamine was reacted with benzaldehyde to produce 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. researchgate.netmdpi.com The subsequent alkylation of this compound with various halogenated derivatives under phase-transfer catalysis conditions has been explored to generate a library of N-substituted regioisomers. researchgate.netmdpi.com

The synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one has also been documented, highlighting the versatility of brominated diaminopyridines in accessing various functionalized imidazopyridine cores. researchgate.net

Regioselective Synthesis Considerations for Brominated Isomers

When synthesizing substituted imidazopyridines, regioselectivity is a critical consideration, especially when dealing with unsymmetrical precursors. The substitution pattern on the starting diaminopyridine dictates the final position of substituents on the imidazopyridine ring.

For instance, in the synthesis of imidazo[1,2-a]pyrimidines from unsymmetrical β-diketones, the reaction can potentially yield two different regioisomers. nih.gov The regiochemical outcome is often governed by the nucleophilic attack of the ring nitrogen of the aminopyrimidine onto the α-bromo-β-diketone intermediate, followed by cyclization. nih.gov

In the context of brominated imidazo[4,5-b]pyridines, the use of a specifically substituted precursor like 5-bromo-2,3-diaminopyridine ensures that the bromine atom is located at the 6-position of the final imidazo[4,5-b]pyridine ring system. mdpi.com However, subsequent reactions on the imidazopyridine core, such as N-alkylation, can lead to a mixture of regioisomers (e.g., substitution at N1, N3, or N4). mdpi.comresearchgate.net The differentiation and selective functionalization of the nitrogen atoms within the imidazole ring often require careful control of reaction conditions and may be influenced by steric and electronic factors. researchgate.net For example, N3-protection of 6-bromo- and 7-chloro-imidazo[4,5-b]pyridines has been achieved with high regioselectivity observed in the case of the 7-chloro substituent, which is thought to sterically hinder substitution at the N1 position. rsc.org

Table 2: Examples of Precursor-based Synthesis of Brominated Imidazopyridines
Starting MaterialReagentProductReference
5-bromo-2,3-diaminopyridineBenzaldehyde6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine researchgate.netmdpi.com
5-bromo-2,3-diaminopyridinesBenzaldehyde, p-benzoquinone5-bromo-2-phenylimidazo[4,5-b]pyridines nih.gov
5-bromo-2,3-diaminopyridineBenzaldehyde, Na2S2O56-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine mdpi.com

Advanced Synthetic Routes for this compound

The synthesis of this compound and its derivatives is crucial for the development of new therapeutic agents. This article details advanced catalytic and green chemistry methodologies that have been employed to create these valuable compounds, focusing on efficiency, selectivity, and environmental sustainability.

Chemical Reactivity and Functionalization of 6 Bromo 1h Imidazo 4,5 C Pyridine

Reactivity of the Bromine Atom at the C-6 Position

The bromine atom at the C-6 position of the 6-bromo-1H-imidazo[4,5-c]pyridine ring system is a key handle for introducing molecular diversity. This halogen atom is susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this position is crucial for the synthesis of a wide array of substituted imidazo[4,5-c]pyridine analogs with potential biological activities. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for replacing the bromine atom at the C-6 position with various nucleophiles. While the imidazo[4,5-c]pyridine ring is electron-rich, the presence of the electron-withdrawing pyridine (B92270) nitrogen atom can facilitate SNAr reactions under appropriate conditions. For instance, the reaction of 4,6-dichloroimidazo[4,5-c]pyridine with a variety of nucleophiles has been shown to afford 4-substituted 6-chloro-derivatives, highlighting the susceptibility of the C-6 position to nucleophilic attack. rsc.org Further studies have demonstrated that SNAr reactions on related chloro-substituted imidazopyridines with primary amines can proceed efficiently. acs.org These reactions are often carried out in polar solvents and may be facilitated by the use of a base. nih.gov

Cross-Coupling Reactions Involving the Bromine Site

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The bromine atom at the C-6 position serves as an excellent electrophilic partner in these transformations.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira Coupling)

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-substituted heterocycle with an organoboron reagent. The Suzuki-Miyaura coupling of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various arylboronic acids has been successfully demonstrated. mdpi.com Optimization of reaction conditions, including the choice of palladium catalyst, base, and solvent system, is often necessary to achieve high yields. mdpi.combeilstein-journals.org For example, Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture have been used effectively. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a valuable method for introducing alkenyl substituents at the C-6 position. The choice of catalyst and reaction conditions, such as temperature and base, is critical for the success of the Heck reaction. organic-chemistry.orgsioc-journal.cnfrontiersin.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed, offering milder reaction conditions. nih.gov This method has been successfully applied to functionalize bromo-substituted imidazo[1,2-a]pyridines with various terminal alkynes, achieving good yields. beilstein-journals.org

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-arylated and N-alkylated derivatives by coupling the bromo-substituted imidazopyridine with amines. This methodology has been successfully applied to related bromo-substituted aza-indoles and has been shown to be a versatile tool for the synthesis of a wide range of amino-substituted heterocycles. google.com The reaction typically employs a palladium catalyst in combination with a suitable ligand and a base.

Derivatization Strategies for Imidazo[4,5-c]pyridine Analogues

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the imidazole (B134444) ring in this compound are nucleophilic and can be readily alkylated or arylated. These reactions often lead to a mixture of regioisomers, with substitution occurring at the N-1, N-3, N-4, or N-5 positions, depending on the specific imidazopyridine system.

N-Alkylation: Alkylation is typically carried out using an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. fabad.org.trnih.govpsychosocial.com Studies on the N-alkylation of related 2-substituted imidazo[4,5-c]pyridines have shown that the reaction can be regioselective, with the major product often being the N-5 isomer. fabad.org.trpsychosocial.com The structural assignment of the resulting regioisomers is commonly performed using 2D NMR techniques like NOESY. fabad.org.trnih.govpsychosocial.com For instance, N-alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine has been shown to yield a mixture of N-3 and N-4 regioisomers. nih.gov

N-Arylation: N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Copper-catalyzed N-arylation has been used to synthesize complex fused heterocyclic systems. researchgate.net

Interactive Data Table: Cross-Coupling Reactions of Bromo-Imidazopyridines

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
Suzuki-Miyaura6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-nitrophenyl boronic acidPd(PPh₃)₄, K₂CO₃6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine51 mdpi.com
Suzuki-Miyaura6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine(4-methoxyphenyl)boronic acidPd(PPh₃)₄, K₂CO₃6-(4-methoxyphenyl)-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine52 mdpi.com
Sonogashira4-bromo-substituted nitrostyrylisoxazoleTerminal alkynesPd/CuHighly functionalized imidazo[1,2-a]pyridinesup to 81 beilstein-journals.org

Interactive Data Table: N-Alkylation of Imidazopyridine Derivatives

Imidazopyridine DerivativeAlkylating AgentBase/SolventMajor RegioisomerReference
2-(substituted phenyl)imidazo[4,5-c]pyridinesBenzyl (B1604629) bromidesK₂CO₃ / DMFN-5 psychosocial.com
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃ / DMFN-5 fabad.org.tr
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineHalogenated derivativesPhase Transfer CatalysisN-3 and N-4 nih.gov
5H-imidazo[4,5-c]pyridines analogues4-chlorobenzyl bromideK₂CO₃ / DMFN-5 nih.gov

Direct C-H Functionalization

Direct C-H functionalization is a powerful strategy in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds by directly converting C-H bonds into new functionalities, avoiding the need for pre-functionalized starting materials. mdpi.com For imidazopyridine scaffolds, C-H activation can be a valuable tool for late-stage diversification of the core structure. rsc.org

However, specific examples of direct C-H functionalization on the this compound core are not extensively documented in the reviewed literature. Research has more commonly focused on the related imidazo[4,5-b]pyridine isomer. For instance, studies on 6-bromo-imidazo[4,5-b]pyridine have shown that under certain palladium-catalyzed C-H arylation conditions, bis-arylation can occur, involving both a Suzuki coupling at the C-6 bromo position and a direct C-H functionalization at the C-2 position. rsc.org While this suggests the C-2 position of the imidazole ring is susceptible to C-H activation, similar reactivity for the this compound isomer remains to be specifically demonstrated.

The regioselectivity of C-H functionalization on pyridine-containing heterocycles is highly dependent on the electronic properties of the C-H bonds and the reaction conditions, including the choice of catalyst and directing groups. researchgate.net In principle, the C-2, C-4, and C-7 positions on the this compound core are potential sites for direct functionalization, though the presence of the bromine atom and the electronic interplay between the fused rings would dictate the ultimate regiochemical outcome. Further research is needed to explore and establish efficient protocols for the direct C-H functionalization of this specific scaffold.

Introduction of Diverse Substituents onto the Core Scaffold

The introduction of a wide array of substituents onto the this compound scaffold is crucial for modulating its physicochemical and biological properties. Functionalization can be achieved at several positions, most notably at the C-6 position by leveraging the bromo substituent, at the C-2 position of the imidazole ring, and on the imidazole nitrogen atom.

Functionalization at the C-6 Position: The bromine atom at the C-6 position serves as a versatile anchor for introducing diverse functionalities through transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with boronic acids or their esters to form biaryl compounds. Although specific examples starting with this compound are sparse in the literature, this reaction is widely applied to other bromo-substituted pyridines and related heterocycles, suggesting its applicability. nih.govmdpi.combeilstein-journals.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl halides, providing access to alkynyl-substituted imidazopyridines. mdpi.comnih.govacs.org These products can serve as valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with various amines, enabling the introduction of diverse amino substituents at the C-6 position.

Functionalization at the C-2 Position: The C-2 position of the imidazo[4,5-c]pyridine core can be functionalized during the synthesis of the heterocyclic system itself. A common and effective method is the condensation of a substituted 3,4-diaminopyridine (B372788) with various aldehydes. nih.govnih.gov This approach allows for the direct installation of a wide range of aryl and heteroaryl substituents at the C-2 position. For instance, reacting 3,4-diaminopyridine with different substituted aldehydes using a catalyst like zinc triflate has been shown to produce various 2-substituted-1H-imidazo[4,5-c]pyridines in good yields.

Table 1: Examples of C-2 Substituted 1H-imidazo[4,5-c]pyridines via Aldehyde Condensation

Aldehyde Substituent Resulting C-2 Substituent Reference
4-Methoxy-phenyl 2-(4-Methoxyphenyl)
4-Chloro-phenyl 2-(4-Chlorophenyl) nih.gov
4-Nitro-phenyl 2-(4-Nitrophenyl) nih.gov
3-Nitro-phenyl 2-(3-Nitrophenyl) nih.gov

Functionalization at the Imidazole Nitrogen: The nitrogen atoms of the imidazole ring (N-1 or N-3) can be functionalized, typically through alkylation or arylation reactions. The regioselectivity of N-substitution can be influenced by the substituent already present on the scaffold and the reaction conditions. For example, alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines using reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate has been reported to yield N-alkylated products. nih.gov

Table 2: Examples of N-Alkylated 2-Substituted-imidazo[4,5-c]pyridines

C-2 Substituent Alkylating Agent Resulting N-Substituent Reference
2-(4-Chlorophenyl) 4-Chlorobenzyl bromide 5-(4-Chlorobenzyl) nih.gov
2-(4-Nitrophenyl) 4-Chlorobenzyl bromide 5-(4-Chlorobenzyl) nih.gov
2-(4-Chlorophenyl) Butyl bromide 5-Butyl nih.gov

The combination of these functionalization strategies allows for the systematic modification of the this compound core at multiple positions, enabling the generation of diverse chemical libraries for various applications.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize 6-bromo-1H-imidazo[4,5-c]pyridine.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. For derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the electronic effects of the bromine atom and the fused imidazole (B134444) and pyridine (B92270) rings.

In a study of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, two singlets were observed at 11.5 and 11.02 ppm, corresponding to the NH protons. researchgate.net For 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a multiplet between 8.42 and 7.57 ppm was observed for the seven protons of the pyridine and aromatic rings, with a singlet at 13.76 ppm for the N-H proton. mdpi.com

The following table summarizes representative ¹H NMR data for derivatives of the imidazo[4,5-c]pyridine core:

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆7.70 (d, J = 5.9 Hz, 1H), 7.60 (d, J = 8.1 Hz, 2H), 7.43 (d, J = 8.2 Hz, 2H), 6.98 (d, J = 5.9 Hz, 1H), 4.73 (s, 2H), 1.72 (s, 9H) nih.gov
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆7.78 (d, J = 5.5 Hz, 1H), 7.68−7.62 (m, 2H), 7.58−7.52 (m, 2H), 7.48 (t, J = 7.7 Hz, 1H), 7.40−7.27 (m, 3H), 6.48 (d, J = 5.5 Hz, 1H), 4.95 (s, 2H), 2.40 (s, 3H) nih.gov
4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆7.84 (t, J = 1.9 Hz, 1H), 7.80 (d, J = 5.5 Hz, 1H), 7.71 (dt, J = 7.8, 1.6 Hz, 1H), 7.67−7.64 (m, 2H), 7.62−7.58 (m, 1H), 7.56 (d, J = 4.3 Hz, 2H), 7.54 (s, 1H), 6.52 (d, J = 5.5 Hz, 1H), 4.98 (s, 2H) nih.gov
4-amino-3-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆7.79 (d, J = 5.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.3 Hz, 2H), 6.77 (d, J = 5.5 Hz, 1H), 4.87 (s, 2H), 3.92 (t, J = 5.9 Hz, 2H), 2.56 (t, J = 5.9 Hz, 2H), 2.20 (s, 6H) nih.gov

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of the heterocyclic ring system and any substituents present.

For 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the ¹³C NMR spectrum in DMSO showed signals at 113.43 (Cq), 127.39, 127.55, 129.54, 131.40 (CHAr), and 129.22, 129.54, 129.66 (Cq) ppm. mdpi.com

The table below presents ¹³C NMR data for several derivatives:

CompoundSolventChemical Shifts (δ, ppm)
4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆152.86, 144.09, 140.93, 136.17, 133.67, 133.12, 130.44, 129.23, 110.24, 100.12, 58.95, 29.26 nih.gov
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82, 21.27 nih.gov
4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆152.02, 144.25, 142.15, 136.06, 135.72, 133.38, 131.82, 131.50, 130.17, 129.64, 129.50, 125.81, 122.20, 110.04, 99.91, 96.72 nih.gov
4-amino-3-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneDMSO-d₆153.01, 143.86, 141.74, 136.77, 133.59, 132.86, 129.79, 129.32, 96.88, 56.91, 45.63 nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate determination of the molecular mass of a compound, which allows for the determination of its elemental formula. For instance, the HRMS (ESI+) of 6-bromo-N-(tetrahydro-2H-pyran-4-yl)isothiazolo[4,5-b]pyridin-3-amine was calculated as C₁₂H₁₄BrN₃OS [M+H]⁺: 328.0114; found: 328.0110. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. In the analysis of 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one, the ESI-MS showed a peak at m/z 317.06 [M+H]⁺. nih.gov Similarly, for 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, the ESI-MS spectrum displayed peaks at m/z = 275.99/277.13 ([M+H]⁺), corresponding to the two bromine isotopes. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative, 2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine, showed characteristic absorption bands at 3450 cm⁻¹ (O-H str), 1780, 1770, 1710 cm⁻¹ (aromatic ring), 1370 cm⁻¹ (N-O str), and 1190 cm⁻¹ (C-O ether). nih.gov For 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, the structure was confirmed by its spectroscopic data. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

For instance, the crystal structure of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine reveals that it crystallizes in the monoclinic P21/m space group with two molecules in the asymmetric unit. researchgate.net The non-hydrogen atoms of these molecules lie on a crystallographic mirror plane. In the crystal, molecules are linked into chains by N—H⋯N and C—H⋯N hydrogen bonds. researchgate.net These chains are further associated through offset π–π stacking interactions. researchgate.net

Another derivative, 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one , crystallizes in the triclinic system. nih.gov The fused five- and six-membered rings are nearly coplanar. The crystal structure is characterized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, which form infinite chains. nih.gov

The structure of 1,3-dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one shows a planar imidazopyridine fused-ring system. iucr.org The benzyl (B1604629) substituents' phenyl rings are twisted away from the central five-membered ring. iucr.org

In the case of 6-bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one , the imidazopyridine fused ring is almost planar. iucr.org The crystal packing is characterized by dimers formed through hydrogen bonding between an acetylenic hydrogen atom and a carbonyl oxygen atom of an adjacent molecule. These dimers are further linked into layers by another C—H⋯N interaction. iucr.org

A more complex derivative, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine , displays a V-shape, with the alkyl chain making a significant dihedral angle with the imidazolopyridine moiety. iucr.org The crystal packing is influenced by slipped π–π stacking interactions and weak hydrogen bonds. iucr.org

These examples demonstrate how X-ray crystallography provides a detailed understanding of the solid-state architecture of this compound derivatives, revealing the planarity of the fused ring system and the nature of intermolecular interactions that govern the crystal packing.

CompoundCrystal SystemSpace GroupKey Structural Features
6-bromo-2-methyl-1H-imidazo[4,5-b]pyridineMonoclinicP21/mTwo molecules in the asymmetric unit, lying on a crystallographic mirror plane. Forms chains via N—H⋯N and C—H⋯N hydrogen bonds, with offset π–π stacking. researchgate.net
1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneTriclinic-Fused rings are nearly coplanar. Forms infinite chains through intermolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov
1,3-dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneMonoclinicP21/cPlanar imidazopyridine fused-ring system. Phenyl rings of benzyl substituents are twisted. iucr.org
6-bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneMonoclinicP21/cAlmost planar imidazopyridine fused ring. Forms dimers via C—H⋯O hydrogen bonds, which are linked into layers by C—H⋯N interactions. iucr.org
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine--V-shaped molecule. Crystal packing involves slipped π–π stacking and weak C—H⋯O and C—H⋯N hydrogen bonds. iucr.org

Advanced Analytical Techniques for Characterization of Heterocyclic Bromides

The characterization of heterocyclic bromides like this compound relies on a suite of advanced analytical techniques that provide complementary information to X-ray crystallography. These methods are crucial for confirming the identity, purity, and electronic properties of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the molecular structure. For instance, in the characterization of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, the ¹H NMR spectrum shows distinct signals for the pyridine and aromatic protons, while the ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.com Advanced 2D NMR techniques can be employed for more complex structures to establish connectivity between atoms. ipb.pt

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For example, the ESI-MS of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine shows the expected [M+H]⁺ peaks at m/z 275.99/277.13, corresponding to the two bromine isotopes. mdpi.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for separating it from reaction mixtures. numberanalytics.com These techniques are often coupled with mass spectrometry (LC-MS, GC-MS) for comprehensive analysis. ijres.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For example, the IR spectrum of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives shows characteristic peaks for amide, aromatic C-H, and C=O bonds. ijres.org

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. DFT can be used to optimize the molecular structure, predict spectroscopic properties, and analyze the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. iucr.orgresearchgate.net

These advanced analytical techniques, used in concert, provide a comprehensive characterization of heterocyclic bromides, ensuring the structural integrity and purity of compounds like this compound and its derivatives, which is critical for their further study and application.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic properties of various 6-bromo-imidazo[4,5-b]pyridine derivatives. These calculations provide a quantum mechanical framework to predict molecular geometries and electronic behavior with a high degree of accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For instance, in a study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine , DFT calculations at the B3LYP/6–311G(d,p) level revealed a HOMO-LUMO energy gap of 1.6731 eV. iucr.org The individual energies for HOMO and LUMO were calculated to be -4.0238 eV and -2.3507 eV, respectively. iucr.org Similarly, for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine , the calculated HOMO-LUMO energy gap was found to be 2.3591 eV, with HOMO and LUMO energies of -3.1033 eV and -0.7442 eV, respectively. nih.goviucr.org

Calculated HOMO-LUMO Energies and Gaps for 6-Bromo-Imidazopyridine Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine-4.0238-2.35071.6731 iucr.org
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591 nih.goviucr.org
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineNot specifiedNot specified4.343 iucr.orgiucr.org
A 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativeNot specifiedNot specified3.6463 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map for 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives was calculated to investigate the reactive sites present in the molecule. nih.gov These maps provide a visual representation of the regions with negative potential, which are susceptible to electrophilic attack, and regions with positive potential, which are prone to nucleophilic attack. This analysis is crucial for understanding the interaction of these molecules with biological targets and other chemical species.

Quantum Chemical Descriptors (e.g., Chemical Hardness, Softness, Fukui Functions)

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine , descriptors such as electronegativity (χ), hardness (η), chemical potential (μ), electrophilicity (ω), and softness (σ) have been calculated. nih.goviucr.org Similarly, for a series of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the ionization potential, electronegativity, and global electrophilicity were estimated. mdpi.com These parameters are derived from the HOMO and LUMO energies and are instrumental in predicting the chemical behavior of the compounds. For instance, chemical hardness and softness are indicators of a molecule's resistance to change in its electron distribution. Fukui functions, which were analyzed for 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one , help to identify the most reactive sites within a molecule. researchgate.net

Quantum Chemical Descriptors for Selected 6-Bromo-Imidazopyridine Derivatives
CompoundDescriptorValueReference
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineElectronegativity (χ)Data not specified in abstract nih.goviucr.org
Hardness (η)Data not specified in abstract nih.goviucr.org
Chemical Potential (μ)Data not specified in abstract nih.goviucr.org
Electrophilicity (ω)Data not specified in abstract nih.goviucr.org
Softness (σ)Data not specified in abstract nih.goviucr.org
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesIonization Potential (IP)Data not specified in abstract mdpi.com
Electronegativity (χ)Data not specified in abstract mdpi.com
Global Electrophilicity (ω)0.292 - 0.616 a.u. mdpi.com
6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneFukui FunctionsAnalyzed researchgate.net

Proton-Assisted Isomerization Studies

Tautomerism is a significant aspect of the chemistry of imidazo[4,5-b]pyridines, influencing their chemical and biological properties. A study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine investigated its potential tautomeric structures using DFT calculations at the B3LYP/6311G** level. mdpi.com The analysis revealed that the canonical structure was the most stable tautomeric form, with the lowest minimization energy. mdpi.com This type of study is crucial for understanding the behavior of these molecules in different chemical environments, particularly in biological systems where proton transfer events are common.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis has been applied to several 6-bromo-imidazo[4,5-b]pyridine derivatives to understand their crystal packing.

For 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine , the most significant contributions to crystal packing were from H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions. iucr.orgnih.gov In the case of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine , the major interactions were H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%). nih.goviucr.org For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine , the dominant contacts were H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%). iucr.org A study on 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine also highlighted the importance of H···H (57.2%), H···N/N···H (17.6%), H···C/C···H (9.6%), H···Cl/Cl···H (7.9%), and H···Br/Br···H (7.0%) interactions. imist.ma These findings provide a detailed picture of the non-covalent forces that govern the solid-state architecture of these compounds.

Molecular Dynamics Simulations

While extensive DFT and Hirshfeld surface analyses have been conducted on derivatives of 6-bromo-imidazo[4,5-b]pyridine, specific studies on 6-bromo-1H-imidazo[4,5-c]pyridine using molecular dynamics (MD) simulations were not detailed in the provided search results. However, MD simulations were mentioned in the context of identifying a novel Src family kinase inhibitor, where the binding patterns of an imidazo[4,5-c]pyridin-2-one derivative were explored in the ATP binding site of SFKs. nih.gov This suggests that MD simulations are a valuable tool for studying the dynamic behavior and interactions of this class of compounds with biological macromolecules, although specific data for the title compound is not available.

Applications in Organic Synthesis As a Building Block

Role in the Construction of Complex Heterocyclic Systems

The 6-bromo-1H-imidazo[4,5-c]pyridine core is a valuable starting point for the synthesis of diverse and complex heterocyclic systems. The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, and the nitrogen atoms in the imidazo[4,5-c]pyridine ring system can undergo reactions such as alkylation, enabling the introduction of a wide range of substituents and the construction of novel molecular architectures. uctm.edumdpi.com

Methodologies for synthesizing derivatives often involve the initial construction of the core imidazo[4,5-c]pyridine ring system, followed by functionalization. For instance, 7-methyl-3H-imidazo[4,5-c]pyridine can be synthesized from 5-methyl-3,4-diamino-pyridine and formic acid. nih.gov More complex derivatives are then accessed through functionalization of a pre-formed bromo-substituted core.

The synthesis of N-substituted imidazo[4,5-b]pyridines, an isomeric relative of the [4,5-c] system, illustrates the synthetic utility of the bromo-substituted scaffold. Alkylation reactions using various halogenated derivatives under phase transfer catalysis conditions lead to the formation of N3 and N4 regioisomers. mdpi.com For example, reacting 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with reagents like 1-(chloromethyl)benzene or ethyl 2-bromoacetate introduces new groups onto the imidazole (B134444) nitrogen. mdpi.com Similarly, tandem reactions involving an initial SNAr reaction followed by in situ reduction and heteroannulation provide an efficient route to a variety of functionalized imidazo[4,5-b]pyridines. acs.org These synthetic strategies highlight the adaptability of the bromo-imidazopyridine scaffold for creating libraries of complex heterocyclic compounds.

Table 1: Examples of Reactions for Synthesizing Complex Heterocycles from Bromo-Imidazopyridines

Starting Material Reagents and Conditions Product Type Yield Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Halogenated derivatives, K₂CO₃, TBAI, DMF N-alkylated imidazo[4,5-b]pyridines 54-87% uctm.edu
5-Bromo-2,3-diaminopyridine Benzaldehyde (B42025), I₂, EtOH, reflux 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine - mdpi.com
5-Methyl-3,4-diaminopyridine 100% Formic acid, reflux 7-Methyl-3H-imidazo[4,5-c]pyridine - nih.gov

Precursor for Elaborate Organic Scaffolds in Material Science

The imidazo[4,5-c]pyridine scaffold is not only significant in medicinal chemistry but also serves as a precursor for creating advanced organic materials. smolecule.com The unique electronic and photophysical properties arising from the fused heterocyclic system make these compounds attractive for applications in material science. mdpi.comsmolecule.com

Derivatives of the isomeric imidazo[4,5-b]pyridine have been investigated for their emissive properties and potential use in organic light-emitting diodes (OLEDs). mdpi.com Furthermore, a specific derivative, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been studied as a corrosion inhibitor for mild steel in acidic environments. researchgate.net This study demonstrated that the compound adsorbs onto the metal surface, effectively reducing corrosion. researchgate.net This application underscores the potential of the imidazopyridine framework in the development of protective materials. The ability to functionalize the core scaffold allows for the fine-tuning of properties like solubility, film-forming capabilities, and electronic characteristics, which is crucial for creating tailored materials. researchgate.net

Development of Chemical Probes and Research Tools

The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them ideal scaffolds for the design of chemical probes and research tools to investigate biological systems. mdpi.com These compounds can be modified to create selective inhibitors for enzymes or fluorescent probes for imaging and detection. mdpi.comsmolecule.comtandfonline.com

Imidazo[4,5-c]pyridine derivatives have been developed as potent inhibitors for various enzymes, serving as valuable tools for biomedical research. For example, derivatives have been synthesized and tested as inhibitors of viral RNA-dependent RNA polymerase and Cathepsin S, an enzyme implicated in autoimmune diseases. nih.gov The core scaffold has also been utilized to develop inhibitors of kinases such as Aurora kinases, which are crucial regulators of cell division. iucr.org

The fluorescent properties of the imidazopyridine nucleus have been harnessed to create probes for various applications. tandfonline.com By conjugating the imidazopyridine core with other chemical moieties, researchers have developed fluorescent probes for detecting metal ions and for cellular imaging. tandfonline.com For instance, imidazo[4,5-b]pyridine-derived iminocoumarins have been designed as potential pH-sensitive fluorescent probes. irb.hr The development of such tools is critical for understanding cellular processes and for the diagnosis of diseases. The versatility of the this compound building block facilitates the synthesis of these sophisticated molecular tools. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

While classical synthetic methods for the imidazopyridine core exist, future research will increasingly prioritize the development of more sustainable and efficient "green" chemistry approaches. researchgate.net A significant avenue of exploration is the application of microwave-assisted organic synthesis (MAOS). This technique has the potential to drastically reduce reaction times, improve product yields, and minimize the use of hazardous organic solvents, as demonstrated in the synthesis of related fused heterocyclic systems. rsc.org

Another promising direction is the development of catalyst-free, multicomponent reactions (MCRs). researchgate.net Designing a one-pot synthesis for the 6-bromo-1H-imidazo[4,5-c]pyridine core from simple, readily available precursors would represent a significant advancement in efficiency and sustainability. Such protocols, particularly those utilizing environmentally benign deep eutectic solvents, would align with the growing demand for greener chemical manufacturing processes. researchgate.net The development of one-pot sequential pathways, where multiple reaction steps are carried out in the same vessel, further enhances efficiency by reducing the need for intermediate purification steps. rsc.org

Exploration of Undiscovered Reactivity Pathways and Transformations

The bromine atom at the 6-position of the 1H-imidazo[4,5-c]pyridine core is a versatile chemical handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. Future research will focus on systematically exploring its reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to generate large libraries of novel derivatives. nih.govresearchgate.net The optimization of these reactions, including the screening of various catalysts, ligands, bases, and solvent systems, is crucial for ensuring high yields and broad substrate scope. nih.gov

Beyond the C-Br bond, the reactivity of the imidazo[4,5-c]pyridine nucleus itself warrants deeper investigation. This includes exploring regioselective C-H activation and functionalization, which would allow for the direct introduction of substituents onto the heterocyclic core without pre-functionalization. Additionally, exploring electrophilic and nucleophilic substitution patterns on both the imidazole (B134444) and pyridine (B92270) rings will uncover new pathways for creating structurally diverse molecules that are not accessible through current synthetic routes.

Advanced Computational Modeling for Structure-Reactivity and Structure-Function Relationships

Computational chemistry is set to play a pivotal role in accelerating research on this compound and its derivatives. Advanced computational modeling can provide profound insights into the molecule's electronic properties, reactivity, and potential biological activity, thereby guiding synthetic efforts.

Future work will involve the extensive use of Density Functional Theory (DFT) calculations to predict reaction outcomes, elucidate mechanisms, and understand the chemical reactivity of different sites on the molecule. acs.org For drug discovery applications, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be essential. nih.gov These models can correlate the structural features of a series of derivatives with their biological activity, identifying key steric and electronic requirements for potency and selectivity. nih.gov Furthermore, molecular docking simulations will be employed to predict the binding modes of novel derivatives within the active sites of biological targets, such as protein kinases, providing a rational basis for the design of more potent and specific inhibitors. nih.gov

Integration with High-Throughput Synthesis and Screening Technologies

The convergence of advanced synthetic methodologies with high-throughput technologies is a critical future direction. The novel synthetic routes and reactivity pathways developed for this compound can be adapted for automated synthesis platforms, enabling the rapid generation of large and diverse chemical libraries. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Once synthesized, these libraries can be evaluated using high-throughput screening (HTS) and quantitative high-throughput screening (qHTS) to efficiently identify compounds with desired biological activities. nih.gov This integration creates a powerful closed-loop cycle of design, synthesis, and testing. Data from HTS campaigns can be fed back into computational models to refine structure-activity relationships, leading to the design of subsequent generations of compounds with improved properties. This iterative process significantly accelerates the timeline for identifying promising lead compounds for therapeutic development.

Q & A

Q. What are the established synthetic routes for 6-bromo-1H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of halogenated pyridine precursors. For example:

  • Cyclization with Pyrazole-4-carboxaldehydes : Reacting 6-bromo-pyridine-2,3-diamine with pyrazole-4-carboxaldehydes in ethanol under reflux or microwave irradiation yields the target compound with reduced reaction times and higher purity .
  • Alkylation Reactions : Treatment of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with allyl bromide in DMF using K₂CO₃ as a base produces alkylated derivatives. Optimization includes adjusting stoichiometry (e.g., 2.5:1 molar ratio of allyl bromide to substrate) and using tetrabutylammonium bromide as a phase-transfer catalyst .
  • Microwave-Assisted Synthesis : This method reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >85% .

Q. Key Optimization Parameters :

  • Solvent choice (ethanol for cyclization, DMF for alkylation).
  • Catalyst selection (K₂CO₃ for deprotonation, NH₄VO₃ for oxidative coupling).
  • Temperature control (reflux vs. microwave irradiation).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • X-Ray Crystallography : The planar geometry of the fused imidazo-pyridine system (mean deviation ≤0.017 Å) and hydrogen-bonding patterns (e.g., N–H···O interactions forming dimers) validate the structure .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm and NH protons at δ 10.2–12.0 ppm.
    • ¹³C NMR : Carbonyl carbons at δ 160–165 ppm and brominated C6 at δ 115–120 ppm .
  • IR Spectroscopy : Stretching vibrations for C–Br (~550 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological activity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : At the B3LYP/6-31G(d,p) level, DFT calculates vibrational modes, bond angles, and electronic properties (e.g., HOMO-LUMO gaps) to predict interaction with biological targets like Aurora kinases .
  • Molecular Docking : Simulations using AutoDock Vina assess binding affinity to receptors (e.g., ATP-binding pockets of kinases). For example, the trifluoromethyl group in analogs enhances hydrophobic interactions, improving inhibitory potency .

Case Study : Derivatives with electron-withdrawing groups (e.g., –Br, –CF₃) show enhanced binding to cytochrome P450 enzymes, validated via docking scores (∆G < −8 kcal/mol) and in vitro assays .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for high-resolution data (R factor < 0.05). For disordered regions, apply restraints (e.g., SIMU for thermal motion) .
  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian09). Discrepancies >0.3 ppm may indicate conformational flexibility .
  • Multi-Technique Analysis : Pair X-ray data with IR/Raman spectra to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

Q. What strategies enhance the metabolic stability of this compound in drug design?

Methodological Answer:

  • Structural Modifications :
    • Introduce trifluoromethyl (–CF₃) groups to increase lipophilicity (logP > 2.5) and reduce oxidative metabolism .
    • Replace bromine with chlorine to balance electronegativity and steric effects .
  • Prodrug Approaches : Esterify the imidazole NH to improve bioavailability (e.g., ethyl carboxylate derivatives show 3× higher plasma exposure) .
  • In Silico ADME Prediction : Tools like SwissADME predict CYP450 interactions, guiding synthetic prioritization .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for imidazo[4,5-c]pyridine analogs?

Methodological Framework :

Variable Selection : Modify substituents at C2, C4, and C6 (e.g., –Br, –CH₃, –OCH₃).

Biological Assays :

  • Kinase Inhibition : Measure IC₅₀ against Aurora A kinase (e.g., using ADP-Glo™ assay).
  • Antimicrobial Activity : Test MIC values against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .

Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with bioactivity .

Example : 6-Bromo derivatives show IC₅₀ = 12 nM against Aurora A vs. 45 nM for non-brominated analogs .

Q. What are best practices for handling air-sensitive intermediates in imidazo[4,5-c]pyridine synthesis?

Methodological Guidelines :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions with organometallic reagents (e.g., Grignard).
  • Stabilization : Add radical scavengers (e.g., BHT) to prevent decomposition during alkylation .
  • Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation without exposure .

Q. Emerging Applications & Challenges

Q. Can this compound serve as a photoaffinity label in proteomics?

Methodological Insight :

  • Photoactivation : The bromine atom can be replaced with a diazirine group (–N₂) for UV-induced crosslinking.
  • Validation : LC-MS/MS identifies binding partners (e.g., kinase targets in cancer cell lysates) .

Q. How does halogen bonding influence the solid-state packing of imidazo[4,5-c]pyridines?

Key Findings :

  • Br···N Interactions : In crystals, Br atoms form short contacts (3.1–3.3 Å) with pyridine N, stabilizing lamellar packing .
  • Impact on Solubility : Strong halogen bonding reduces aqueous solubility (e.g., <0.1 mg/mL in PBS) but enhances co-crystal formation with polymers .

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